Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡

Chemical Communications Pub Date: 2011-09-05 DOI: 10.1039/C1CC14724B

Abstract

Herein, we describe a practical, one-pot variant of the sulfo-click reaction, in which 9-fluorenylmethyl-protected thioesters are rapidly deprotected and reacted further with sulfonylazides to give N-acyl sulfonamides.

Graphical abstract: Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis
Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡
Recommended Literature